1-(3-Methylbenzoyl)piperidine-4-carboxamide

Endocannabinoid system Monoacylglycerol lipase Cancer metabolism

1-(3-Methylbenzoyl)piperidine-4-carboxamide (CAS 418777-87-4) is a synthetic piperidine-4-carboxamide derivative characterized by a 3-methylbenzoyl substitution at the piperidine nitrogen. This compound belongs to a broader class of N-benzoylpiperidine-4-carboxamides that have been explored as scaffolds in medicinal chemistry, particularly for targeting enzymes such as monoacylglycerol lipase (MAGL) and phosphodiesterases (PDEs).

Molecular Formula C14H18N2O2
Molecular Weight 246.31
CAS No. 418777-87-4
Cat. No. B2590479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbenzoyl)piperidine-4-carboxamide
CAS418777-87-4
Molecular FormulaC14H18N2O2
Molecular Weight246.31
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)N
InChIInChI=1S/C14H18N2O2/c1-10-3-2-4-12(9-10)14(18)16-7-5-11(6-8-16)13(15)17/h2-4,9,11H,5-8H2,1H3,(H2,15,17)
InChIKeyVSYPROQBASLXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methylbenzoyl)piperidine-4-carboxamide (CAS 418777-87-4) Procurement Guide: Compound Class and Baseline Characteristics


1-(3-Methylbenzoyl)piperidine-4-carboxamide (CAS 418777-87-4) is a synthetic piperidine-4-carboxamide derivative characterized by a 3-methylbenzoyl substitution at the piperidine nitrogen [1]. This compound belongs to a broader class of N-benzoylpiperidine-4-carboxamides that have been explored as scaffolds in medicinal chemistry, particularly for targeting enzymes such as monoacylglycerol lipase (MAGL) and phosphodiesterases (PDEs) [2]. Its molecular architecture features a hydrogen bond-capable carboxamide moiety at the 4-position and a meta-methylbenzoyl group that influences steric and electronic properties relative to unsubstituted or para-substituted analogs. These structural attributes create quantifiable differences in target binding, selectivity, and functional activity that are relevant for scientific selection.

Why 1-(3-Methylbenzoyl)piperidine-4-carboxamide Cannot Be Interchanged with Unsubstituted or Para-Substituted Benzoylpiperidine-4-carboxamides


Generic substitution among N-benzoylpiperidine-4-carboxamides is not scientifically defensible due to the well-documented impact of benzoyl ring substitution pattern on target affinity and selectivity. The meta-methyl group in 1-(3-methylbenzoyl)piperidine-4-carboxamide alters both electronic density at the carbonyl and the preferred conformation of the benzoyl moiety, which directly influences binding pocket complementarity [1]. For example, in the context of monoacylglycerol lipase (MAGL) inhibition, the 3-methylbenzoyl analog exhibits a Ki of 650 nM and an IC50 of 840 nM [2], whereas related 4-chlorobenzoyl derivatives show significantly different potency profiles [3]. Moreover, the compound demonstrates class-level differentiation in PDE4 inhibition, with an IC50 of 200 nM against guinea-pig macrophage PDE4 [4], which is distinct from the >10 μM activity reported for many unsubstituted benzoyl analogs. These quantitative divergences underscore that substituting this compound with a generic N-benzoylpiperidine-4-carboxamide would introduce uncontrolled experimental variability, rendering any comparative study or SAR campaign invalid.

Quantitative Differentiation Evidence for 1-(3-Methylbenzoyl)piperidine-4-carboxamide vs. Closest Analogs


MAGL Inhibitory Potency: 1-(3-Methylbenzoyl)piperidine-4-carboxamide vs. 1-(4-Chlorobenzoyl)piperidine-4-carboxamide

In competitive inhibition assays using human recombinant MAGL and 4-NPA substrate, 1-(3-methylbenzoyl)piperidine-4-carboxamide exhibits a Ki of 650 nM and an IC50 of 840 nM [1]. In contrast, the 4-chlorobenzoyl analog demonstrates markedly different activity, with literature values for similarly substituted benzoylpiperidines ranging from low nanomolar (e.g., 80 nM for optimized derivatives) to micromolar, depending on additional modifications [2]. The meta-methyl substitution pattern thus occupies a distinct position in the MAGL inhibitor potency spectrum, neither as weak as the unsubstituted benzoyl parent nor as potent as optimized para-halogenated derivatives.

Endocannabinoid system Monoacylglycerol lipase Cancer metabolism

PDE4 Inhibition: 1-(3-Methylbenzoyl)piperidine-4-carboxamide vs. Unsubstituted Benzoylpiperidine-4-carboxamide

1-(3-Methylbenzoyl)piperidine-4-carboxamide inhibits phosphodiesterase type IV (PDE4) from guinea-pig macrophages with an IC50 of 200 nM [1]. This represents a substantial improvement over the unsubstituted 1-benzoylpiperidine-4-carboxamide, which typically shows PDE4 inhibitory activity in the micromolar to >10 µM range [2]. The meta-methyl substitution therefore enhances PDE4 inhibitory potency by at least 50-fold relative to the unsubstituted benzoyl parent scaffold.

Phosphodiesterase cAMP signaling Inflammation

FAAH Selectivity: 1-(3-Methylbenzoyl)piperidine-4-carboxamide Demonstrates >100-Fold Selectivity for MAGL over FAAH

Selectivity within the endocannabinoid system is a critical parameter for tool compounds. 1-(3-Methylbenzoyl)piperidine-4-carboxamide inhibits fatty acid amide hydrolase (FAAH) with an IC50 >100 µM [1], compared to its MAGL Ki of 650 nM and IC50 of 840 nM. This corresponds to a MAGL/FAAH selectivity ratio of >100-fold. Such selectivity is not universal among benzoylpiperidine-4-carboxamides; certain para-substituted analogs exhibit more balanced dual inhibition or even inverted selectivity profiles [2].

Endocannabinoid system Selectivity profiling FAAH

Validated Application Scenarios for 1-(3-Methylbenzoyl)piperidine-4-carboxamide Based on Quantitative Evidence


MAGL Inhibitor SAR Studies and Lead Optimization Campaigns

1-(3-Methylbenzoyl)piperidine-4-carboxamide serves as a benchmark intermediate-potency MAGL inhibitor (Ki = 650 nM, IC50 = 840 nM) [1] for structure-activity relationship (SAR) studies. Its moderate activity and >100-fold selectivity over FAAH [2] make it a suitable starting scaffold for systematic optimization. Researchers can introduce additional substituents or modify the carboxamide moiety while using this compound as an internal reference to quantify the magnitude and direction of potency changes.

Endocannabinoid System Mechanistic Studies Requiring MAGL-Selective Tool Compounds

For investigations requiring selective modulation of 2-arachidonoylglycerol (2-AG) levels without affecting anandamide signaling, 1-(3-methylbenzoyl)piperidine-4-carboxamide offers a favorable selectivity profile. Its MAGL Ki of 650 nM and FAAH IC50 >100 µM [1] ensure that observed biological effects can be confidently attributed to MAGL inhibition rather than off-target endocannabinoid pathway interactions. This selectivity has been validated in recombinant human enzyme assays [1].

PDE4-Mediated cAMP Signaling Pathway Dissection in Macrophage Models

In studies examining cAMP-dependent inflammatory signaling in macrophages, 1-(3-methylbenzoyl)piperidine-4-carboxamide provides a PDE4 inhibitory tool with an IC50 of 200 nM [1]. This concentration is readily achievable in cell culture systems and enables robust PDE4 inhibition without the confounding cellular toxicity often associated with higher concentrations of weaker PDE4 inhibitors. The compound's activity has been empirically determined in guinea-pig macrophage PDE4 assays [1].

Comparative Pharmacological Profiling of Benzoylpiperidine-4-carboxamide Substitution Patterns

This compound is ideally suited as a reference standard in systematic comparisons of benzoyl ring substitution effects. Its meta-methyl substitution pattern (Ki = 650 nM for MAGL, IC50 = 200 nM for PDE4) occupies a distinct potency tier between unsubstituted benzoyl (>10 µM for PDE4, weak MAGL) and optimized para-halogenated derivatives (IC50 <100 nM for MAGL) [1][2]. Procurement of this specific analog enables controlled, internally consistent SAR experiments that would be impossible with generic substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methylbenzoyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.